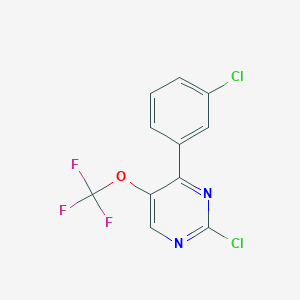
Iron(2+);bromide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);bromide;hydrate, also known as Iron(II) bromide hydrate, is an inorganic compound with the chemical formula FeBr₂(H₂O)ₓ. This compound is typically found in a hydrated form and is known for its yellow-brown appearance. It is a common precursor to other iron compounds and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(II) bromide hydrate can be synthesized by reacting iron powder with concentrated hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron(II) bromide . Another method involves the reduction of ferric bromide using toluene or xylene as reducing agents under reflux conditions .
Industrial Production Methods: In industrial settings, Iron(II) bromide is often produced by the direct reaction of iron with bromine gas. This exothermic reaction must be carefully controlled to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(II) bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form Iron(III) bromide.
Reduction: It can be reduced from ferric bromide to ferrous bromide using reducing agents like toluene or xylene.
Substitution: It reacts with tetraethylammonium bromide to form tetraethylammonium iron bromide.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Toluene, xylene, or hydrogen gas.
Substitution: Tetraethylammonium bromide.
Major Products:
Oxidation: Iron(III) bromide.
Reduction: Iron(II) bromide.
Substitution: Tetraethylammonium iron bromide.
Wissenschaftliche Forschungsanwendungen
Iron(II) bromide hydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
The mechanism by which Iron(II) bromide hydrate exerts its effects involves its ability to act as a source of iron(II) ions. These ions can participate in various redox reactions, facilitating electron transfer processes. In catalytic applications, Iron(II) bromide can lower the activation energy of reactions, thereby increasing their rate .
Vergleich Mit ähnlichen Verbindungen
- Iron(II) chloride (FeCl₂)
- Iron(II) fluoride (FeF₂)
- Iron(II) iodide (FeI₂)
- Cobalt(II) bromide (CoBr₂)
Comparison: Iron(II) bromide hydrate is unique due to its specific reactivity and solubility properties. Compared to Iron(II) chloride, it has a different crystal structure and solubility profile. Iron(II) fluoride and Iron(II) iodide have different halide ions, which affect their reactivity and applications. Cobalt(II) bromide, while similar in structure, has different magnetic and catalytic properties .
Eigenschaften
Molekularformel |
BrFeH2O+ |
|---|---|
Molekulargewicht |
153.76 g/mol |
IUPAC-Name |
iron(2+);bromide;hydrate |
InChI |
InChI=1S/BrH.Fe.H2O/h1H;;1H2/q;+2;/p-1 |
InChI-Schlüssel |
HAYOWFCRMVNMJW-UHFFFAOYSA-M |
Kanonische SMILES |
O.[Fe+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
